Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-
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Overview
Description
Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a selenazole ring fused to a quinoline moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the selenazole ring, followed by further functionalization to introduce the quinoline moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield selenazole-quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinoline ring.
Scientific Research Applications
Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-f]quinolin-2-amine: Similar in structure but contains a sulfur atom instead of selenium.
Oxazolo[4,5-f]quinolin-2-amine: Contains an oxygen atom instead of selenium.
Pyrrolo[4,5-f]quinolin-2-amine: Contains a nitrogen atom instead of selenium.
Uniqueness
Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro- is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. The selenium atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
162286-33-1 |
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Molecular Formula |
C10H9N3Se |
Molecular Weight |
250.17 g/mol |
IUPAC Name |
4,5-dihydro-[1,3]selenazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C10H9N3Se/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h1-2,5H,3-4H2,(H2,11,13) |
InChI Key |
JENIROCOQQYXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1N=CC=C3)N=C([Se]2)N |
Origin of Product |
United States |
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